molecular formula C7H13N3O2 B3001785 Piperidine-2,4-dicarboxamide CAS No. 1384427-33-1

Piperidine-2,4-dicarboxamide

Cat. No.: B3001785
CAS No.: 1384427-33-1
M. Wt: 171.2
InChI Key: YVALHEFNVSPYNF-UHFFFAOYSA-N
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Description

Piperidine-2,4-dicarboxamide is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-2,4-dicarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular hydroamination of 2-substituted 8-nonen-4-amines using a catalyst such as Cp*2NdCH(TMS)2 . This reaction yields 2,6-disubstituted piperidines with high selectivity for the cis isomer.

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous-flow processes to enhance efficiency and yield. For example, the continuous-flow reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor packed with a platinum catalyst can produce high-purity piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperidine-2,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups to amines or alcohols.

    Substitution: Nucleophilic substitution reactions at the nitrogen atom or carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reductions, oxidizing agents like peroxides for oxidations, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions often involve specific catalysts, temperatures, and pressures to optimize yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines or alcohols, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

Piperidine-2,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidinones: Piperidine derivatives with a carbonyl group.

    Spiropiperidines: Piperidine derivatives with a spirocyclic structure.

Uniqueness

Piperidine-2,4-dicarboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

piperidine-2,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-6(11)4-1-2-10-5(3-4)7(9)12/h4-5,10H,1-3H2,(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALHEFNVSPYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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